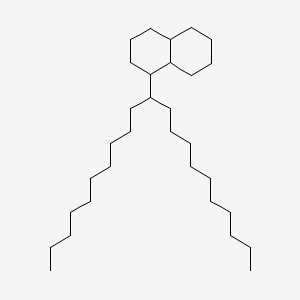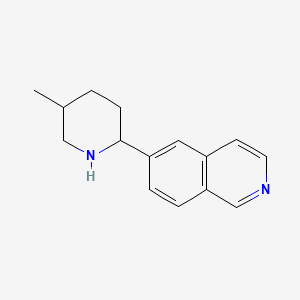![molecular formula C11H7BrN2O2S B13943920 8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The structure of this compound includes a benzofuran ring fused with a pyrimidine ring, with a bromine atom at the 8th position and a methylthio group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate reagent.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable amine and a formylating agent.
Bromination: The bromine atom is introduced at the 8th position using a brominating agent such as bromine or N-bromosuccinimide.
Methylthio Group Introduction: The methylthio group is introduced at the 2nd position using a thiolating agent such as methylthiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated products.
Substitution: Aminated or thiolated derivatives.
科学的研究の応用
8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, which can be used in cancer therapy due to its ability to inhibit specific kinases involved in tumor growth and proliferation.
Organic Electronics: The compound can be used as a host material in organic light-emitting diodes (OLEDs) due to its electron-transport properties.
作用機序
The mechanism of action of 8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Similar structure but with a chlorine atom instead of bromine.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Similar fused ring structure but with a sulfur atom in the ring.
Uniqueness
8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.
特性
分子式 |
C11H7BrN2O2S |
|---|---|
分子量 |
311.16 g/mol |
IUPAC名 |
8-bromo-2-methylsulfanyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H7BrN2O2S/c1-17-11-13-8-6-4-5(12)2-3-7(6)16-9(8)10(15)14-11/h2-4H,1H3,(H,13,14,15) |
InChIキー |
NLTXMFFVBOCMIX-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(C(=O)N1)OC3=C2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)
![7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13943849.png)



![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)

![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)
![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)


